molecular formula C7H12ClN3 B13993173 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B13993173
M. Wt: 173.64 g/mol
InChI Key: MODVCVYUHFZJJT-UHFFFAOYSA-N
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Description

4-Chloro-beta,3-dimethyl-1H-pyrazole-1-ethanamine is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-beta,3-dimethyl-1H-pyrazole-1-ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with ethanamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-beta,3-dimethyl-1H-pyrazole-1-ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Chloro-beta,3-dimethyl-1H-pyrazole-1-ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-beta,3-dimethyl-1H-pyrazole-1-ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of 4-Chloro-beta,3-dimethyl-1H-pyrazole-1-ethanamine.

    3,5-Dimethyl-1H-pyrazole: A structurally similar compound with different functional groups.

    4-Chloro-1H-pyrazole:

Uniqueness

4-Chloro-beta,3-dimethyl-1H-pyrazole-1-ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and ethanamine moiety makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)propan-1-amine

InChI

InChI=1S/C7H12ClN3/c1-5(3-9)11-4-7(8)6(2)10-11/h4-5H,3,9H2,1-2H3

InChI Key

MODVCVYUHFZJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)C(C)CN

Origin of Product

United States

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